3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol
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Overview
Description
3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiazole with a suitable alkylating agent, followed by the introduction of a hydroxyl group through a reduction reaction. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the thiazole ring can interact with aromatic residues in proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: A structurally similar compound with a hydroxyl group attached to a different carbon atom.
2-Methyl-3-buten-2-ol: Another related compound with a double bond in the carbon chain.
Uniqueness
3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-methyl-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-6(7(2)11)4-9-5-10-8(3)12-9/h5-7,11H,4H2,1-3H3 |
InChI Key |
IDTZPRODOPUTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC(C)C(C)O |
Origin of Product |
United States |
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